(2-i-Butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

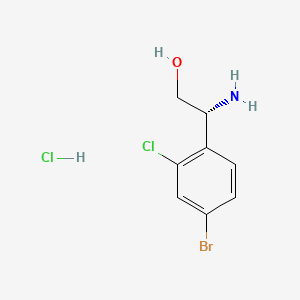

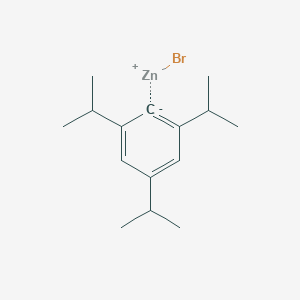

(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide, 0.50 M in tetrahydrofuran (THF), is a specialized organomagnesium compound used in various chemical reactions. This compound is a Grignard reagent, which is known for its reactivity and utility in forming carbon-carbon bonds. The presence of the trifluoromethoxy group and the iso-butyloxy group makes it particularly interesting for synthetic chemists due to its unique electronic and steric properties .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide typically involves the reaction of the corresponding aryl bromide with magnesium metal in the presence of THF. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction scheme is as follows:

Ar-Br+Mg→Ar-MgBr

where Ar represents the aryl group (2-iso-butyloxy-4-(trifluoromethoxy)phenyl) .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but is optimized for larger quantities. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of high-purity magnesium and THF, along with rigorous exclusion of moisture, is critical to the success of the industrial process .

Analyse Des Réactions Chimiques

Types of Reactions

(2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide undergoes several types of reactions, including:

Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.

Nucleophilic Substitution: Can replace halides in alkyl halides to form new carbon-carbon bonds.

Coupling Reactions: Participates in cross-coupling reactions such as the Kumada coupling.

Common Reagents and Conditions

Common reagents used with this compound include aldehydes, ketones, and alkyl halides. The reactions are typically carried out in THF at low temperatures to control the reactivity of the Grignard reagent .

Major Products Formed

The major products formed from reactions with (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide include secondary and tertiary alcohols, depending on the nature of the carbonyl compound used. In coupling reactions, biaryl compounds are commonly formed .

Applications De Recherche Scientifique

Chemistry

In chemistry, this compound is used for the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries. Its unique reactivity allows for the formation of carbon-carbon bonds in a controlled manner .

Biology and Medicine

While direct applications in biology and medicine are limited, the compounds synthesized using this Grignard reagent can have significant biological activity. For example, it can be used in the synthesis of intermediates for drug development .

Industry

In the industrial sector, (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide is used in the production of fine chemicals and materials science applications. Its ability to introduce trifluoromethoxy groups into molecules is particularly valuable for creating materials with unique properties .

Mécanisme D'action

The mechanism by which (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide exerts its effects involves the nucleophilic attack of the magnesium-bound carbon on electrophilic centers, such as carbonyl groups. This results in the formation of new carbon-carbon bonds. The trifluoromethoxy group can influence the reactivity by stabilizing the negative charge developed during the transition state, thus facilitating the reaction .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Phenylmagnesium bromide

- 4-methoxyphenylmagnesium bromide

- 4-chlorophenylmagnesium bromide

- 4-fluorophenylmagnesium bromide

Uniqueness

What sets (2-iso-butyloxy-4-(trifluoromethoxy)phenyl)magnesium bromide apart from these similar compounds is the presence of both the iso-butyloxy and trifluoromethoxy groups. These groups impart unique electronic and steric properties, making it particularly useful for specific synthetic applications where these characteristics are desired .

Propriétés

Formule moléculaire |

C11H12BrF3MgO2 |

|---|---|

Poids moléculaire |

337.42 g/mol |

Nom IUPAC |

magnesium;1-(2-methylpropoxy)-3-(trifluoromethoxy)benzene-6-ide;bromide |

InChI |

InChI=1S/C11H12F3O2.BrH.Mg/c1-8(2)7-15-9-4-3-5-10(6-9)16-11(12,13)14;;/h3,5-6,8H,7H2,1-2H3;1H;/q-1;;+2/p-1 |

Clé InChI |

RUSROQJIJHRJMX-UHFFFAOYSA-M |

SMILES canonique |

CC(C)COC1=[C-]C=CC(=C1)OC(F)(F)F.[Mg+2].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-4-(sec-butyl)-5-oxo-4,5-dihydropyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B14880967.png)

![N-(3,4-dichlorophenyl)-2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B14880979.png)

![2-Methyl-2-azaspiro[4.5]decane-1,6-dione](/img/structure/B14880985.png)